molecular formula C9H7NOS2 B049677 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone CAS No. 121942-10-7

1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone

Cat. No. B049677
M. Wt: 209.3 g/mol
InChI Key: IBSFHEGRYPCUIA-UHFFFAOYSA-N
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Patent
US06288054B1

Procedure details

A mixture of 5-acetyl-2-chlorobenzothiazole (137 mg, 0.65 mmol), potassium hydrogen sulfide (94 mg, 1.30 mmol) and ethanol (3.3 mL) in a capped flask was stirred in an oil bath at 80° C. for two hours. The mixture was cooled in ice, acidified with 1N hydrochloric acid (1.35 mL) and evaporated in vacuo. The residue was partitioned between water (25 mL) and ethyl acetate (50, 25 mL). The organic extracts were washed with brine, dried over magnesium sulfate, filtered and evaporated in vacuo to a solid (133 mg). This material was triturated with ether and dried to provide 5-acetyl-2-thioxo-2,3-dihydrobenzothiazole (110 mg) as a pale yellow solid.
Quantity
137 mg
Type
reactant
Reaction Step One
Name
potassium hydrogen sulfide
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][C:10](Cl)=[N:9][C:8]=2[CH:13]=1)(=[O:3])[CH3:2].[SH2:14].[K].Cl>C(O)C>[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][C:10](=[S:14])[NH:9][C:8]=2[CH:13]=1)(=[O:3])[CH3:2] |f:1.2,^1:14|

Inputs

Step One
Name
Quantity
137 mg
Type
reactant
Smiles
C(C)(=O)C=1C=CC2=C(N=C(S2)Cl)C1
Name
potassium hydrogen sulfide
Quantity
94 mg
Type
reactant
Smiles
S.[K]
Name
Quantity
3.3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.35 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred in an oil bath at 80° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in ice
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (25 mL) and ethyl acetate (50, 25 mL)
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a solid (133 mg)
CUSTOM
Type
CUSTOM
Details
This material was triturated with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)C=1C=CC2=C(NC(S2)=S)C1
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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